molecular formula C5H11NO3 B3104135 Methyl 3-amino-2-hydroxy-2-methylpropanoate CAS No. 1461869-17-9

Methyl 3-amino-2-hydroxy-2-methylpropanoate

Cat. No.: B3104135
CAS No.: 1461869-17-9
M. Wt: 133.15
InChI Key: AFFINLHJVCGRDV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H11NO3. It is a derivative of propanoic acid, featuring an amino group, a hydroxyl group, and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include methyl 3-oxo-2-methylpropanoate.

    Reduction: Products may include methyl 3-amino-2-methylpropanoate.

    Substitution: Various substituted amino esters can be formed.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a building block for the development of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-3-hydroxy-2-methylpropanoate
  • Methyl 3-hydroxy-2-methylpropanoate
  • 3-amino-2-methylpropanoic acid

Comparison: Methyl 3-amino-2-hydroxy-2-methylpropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(8,3-6)4(7)9-2/h8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFINLHJVCGRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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